
4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C15H11N2O·HCl. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride typically involves the following steps:
Benzoxazine Formation: The initial step involves the formation of benzoxazine through the reaction of aniline with formaldehyde and a carbonyl compound (e.g., glyoxal) under acidic conditions.
Substitution Reaction: The benzoxazine ring is then substituted with a benzonitrile group at the 6-position. This can be achieved through nucleophilic substitution reactions using benzonitrile derivatives.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the benzoxazine ring.
Reduction Products: Amines derived from the reduction of the nitrile group.
Substitution Products: Various substituted benzoxazines depending on the nucleophile used.
科学的研究の応用
4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用機序
The mechanism by which 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
類似化合物との比較
4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride is compared with other similar compounds, such as:
Benzoxazine Derivatives: These compounds share the benzoxazine core but differ in their substituents and functional groups.
Nitrile Compounds: Other nitrile derivatives with different heterocyclic structures.
Uniqueness: The uniqueness of this compound lies in its specific combination of the benzoxazine ring and the benzonitrile group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O.ClH/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)17-7-8-18-15;/h1-6,9,17H,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMYGZBJCZDACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)C3=CC=C(C=C3)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

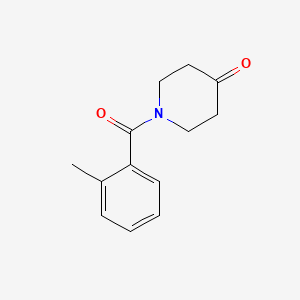
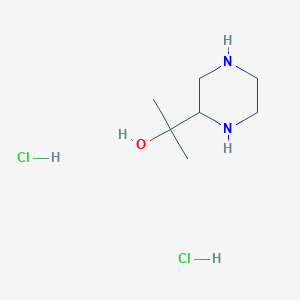
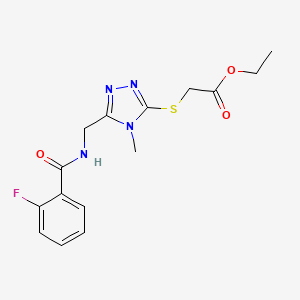
![[(1R,2S)-2-Phenylcyclohexyl]methanol](/img/structure/B2787321.png)

![N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}prop-2-enamide](/img/structure/B2787323.png)
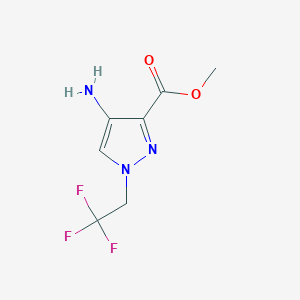
![4-chloro-3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2787327.png)
![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2787328.png)
![N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-6-chloropyridine-2-carboxamide](/img/structure/B2787332.png)
![N-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2787333.png)
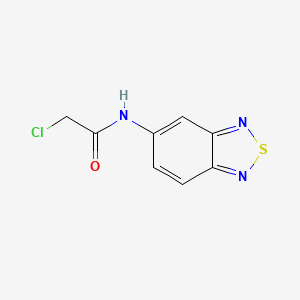
![N-(3-acetylphenyl)-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2787335.png)
